molecular formula C11H11N3 B061796 (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile CAS No. 167980-30-5

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

Cat. No. B061796
M. Wt: 185.22 g/mol
InChI Key: BPRBGPQPKWEUAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Benzimidazole derivatives, including compounds like (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, are synthesized using various chemical reactions. For instance, Mehranpour and Zahiri (2014) described the synthesis of novel benzimidazole derivatives through the reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole (Mehranpour & Zahiri, 2014).

Molecular Structure Analysis

  • The molecular structure of benzimidazole derivatives like (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile often features a benzimidazole ring system. Geiger and Isaac (2014) analyzed a similar molecule, highlighting its nearly flat benzimidazole system and the orientation of substituents (Geiger & Isaac, 2014).

Chemical Reactions and Properties

  • Benzimidazole derivatives undergo various chemical reactions. Acheson and Verlander (1972) studied reactions of benzimidazole-2-acetonitrile with acetylenic esters, leading to the formation of different benzimidazole-based compounds (Acheson & Verlander, 1972).

Physical Properties Analysis

  • The physical properties of benzimidazole derivatives like solubility, melting point, and crystal structure are crucial for their applications. For instance, the crystal structure and molecular orientation play a significant role in the compound's behavior, as seen in the work of Geiger and Isaac (2014).

Chemical Properties Analysis

  • The chemical properties of benzimidazole derivatives, including reactivity and stability, are influenced by their molecular structure. Trofimov et al. (2010) demonstrated the ring cleavage of benzimidazoles under specific conditions, showcasing the compound's reactivity (Trofimov et al., 2010).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemoselective Reduction and Synthesis of Derivatives : The compound has been utilized in chemoselective reductions and synthesis of α-Benzylthiobenzimidazoleacetonitriles, showcasing its reactivity and potential in creating compounds with varied functional groups. This approach enables the development of novel chemical entities with potential applications in various fields, including medicinal chemistry and material science (Sadhu, Reddy, & Dubey, 2016).

  • Antitumor Evaluation : In another study, derivatives of benzimidazole demonstrated significant inhibitory effects on tumor and normal cell lines, highlighting the compound's potential role in developing new therapeutic agents. This research underscores the importance of benzimidazole derivatives in medicinal chemistry and oncology research (Al-Omran, Mohareb, & El-Khair, 2014).

  • Masked Amino Aldehydes Synthesis : The synthesis of masked 2-Amino-3-furancarboxaldehydes from substituted benzimidazole derivatives showcases the compound's utility in creating intermediates for further chemical transformations. These intermediates can be pivotal in synthesizing complex molecules for pharmaceuticals and other applications (Denisenko et al., 2010).

  • Luminescent Materials : The formation of luminescent materials through the reaction of benzimidazole derivatives with other compounds indicates its potential in developing new materials for electronic and photonic applications. This area of research can lead to innovations in displays, sensors, and lighting technologies (Piguet et al., 1996).

Safety And Hazards

“(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile” is classified as a combustible solid . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-5-10-11(6-9(8)2)14(4-3-12)7-13-10/h5-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRBGPQPKWEUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588660
Record name (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

CAS RN

167980-30-5
Record name (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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